4,4'-Oxybis(butan-1-ol)

Catalog No.
S773751
CAS No.
3403-82-5
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxybis(butan-1-ol)

CAS Number

3403-82-5

Product Name

4,4'-Oxybis(butan-1-ol)

IUPAC Name

4-(4-hydroxybutoxy)butan-1-ol

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2

InChI Key

LYKRIFJRHXXXDZ-UHFFFAOYSA-N

SMILES

C(CCOCCCCO)CO

Canonical SMILES

C(CCOCCCCO)CO

4,4'-Oxybis(butan-1-ol), also known as bis(4-hydroxybutyl) ether, is an organic compound with the molecular formula C₈H₁₈O₃. It features two butanol groups connected by an oxygen atom, forming an ether linkage. This compound is a colorless, hygroscopic liquid that is soluble in various organic solvents, including chloroform and methanol. Its structure allows for significant versatility in

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form butanol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidation: Butanoic acid, butanal.
  • Reduction: Various butanol derivatives.
  • Substitution: Various ethers and esters depending on the substituents used.

4,4'-Oxybis(butan-1-ol) has garnered interest in biological research due to its potential applications in drug delivery systems. Its biocompatibility makes it a suitable candidate for developing formulations that require stable and effective transport of therapeutic agents. Additionally, its ability to participate in various

The synthesis of 4,4'-Oxybis(butan-1-ol) typically involves the reaction of 1,4-butanediol with a suitable dehydrating agent. One common method employs sulfuric acid as a catalyst to facilitate the etherification reaction. The process generally occurs under reflux conditions, followed by purification through distillation. In industrial settings, continuous processes are often utilized where 1,4-butanediol reacts with an acid catalyst in a controlled environment, enhancing yield and purity through rigorous quality control measures.

4,4'-Oxybis(butan-1-ol) finds numerous applications across various fields:

  • Chemistry: It is utilized as a solvent and intermediate in organic synthesis.
  • Biology: The compound serves as a building block for synthesizing biologically active molecules.
  • Medicine: It is explored for use in drug delivery systems due to its favorable properties.
  • Industry: The compound is employed in producing polymers, resins, and plasticizers.

Several compounds share structural similarities with 4,4'-Oxybis(butan-1-ol). Here are some notable examples:

Compound NameStructure DescriptionKey Differences
1,4-ButanediolA linear diol without the ether linkageLacks the ether functionality
Diethylene GlycolContains two ethylene glycol units connected by an ether linkageDifferent chain length and properties
Polyethylene GlycolA polymer with repeating ethylene glycol unitsSignificantly larger molecular weight
ButoxyethanolAn ether with a shorter carbon chainDifferent solvent properties

Uniqueness

The unique feature of 4,4'-Oxybis(butan-1-ol) lies in its specific ether linkage between two butanol units. This configuration provides a balanced hydrophilicity and hydrophobicity profile, making it particularly useful in applications requiring solubility in organic solvents while maintaining stability under various conditions.

XLogP3

0.1

Other CAS

25853-56-9
3403-82-5

Wikipedia

4,4'-Oxydi(butan-1-ol)

Dates

Modify: 2023-08-15

Explore Compound Types